![molecular formula C12H10ClN5 B10831505 2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10831505.png)
2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BPN-15477 is a novel splicing modulator compound that has shown significant potential in correcting splicing defects in various genetic disorders. It is particularly effective in restoring the correct splicing of exon 20 in the Elongator complex protein 1 gene, which is associated with familial dysautonomia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BPN-15477 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and efficacy .
Industrial Production Methods
Industrial production of BPN-15477 follows stringent protocols to maintain consistency and quality. The compound is produced in controlled environments to prevent contamination and ensure that the final product meets the required specifications. The production process involves the use of advanced technologies and equipment to achieve large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
BPN-15477 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of BPN-15477.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving BPN-15477 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of BPN-15477 depend on the specific type of reaction and the conditions used. These products are typically analyzed using advanced techniques to ensure their purity and efficacy .
Scientific Research Applications
BPN-15477 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to splicing modulation and the development of new therapeutic agents.
Biology: BPN-15477 is used to investigate the mechanisms of splicing and its role in various biological processes.
Medicine: The compound has shown potential in treating genetic disorders by correcting splicing defects. .
Mechanism of Action
BPN-15477 exerts its effects by modulating the splicing of pre-mRNA. It specifically targets the splicing machinery and restores the correct splicing of exon 20 in the Elongator complex protein 1 gene. This correction leads to the production of functional protein, which is essential for normal cellular functions. The compound’s mechanism involves binding to specific sequences in the pre-mRNA and influencing the splicing process .
Comparison with Similar Compounds
Similar Compounds
Kinetin: Another splicing modulator compound that has been studied for its effects on splicing.
PTC124: A compound that targets splicing defects in genetic disorders.
SMN-C3: A splicing modulator used in the treatment of spinal muscular atrophy
Uniqueness of BPN-15477
BPN-15477 is significantly more potent and efficacious compared to other splicing modulator compounds like kinetin. It has shown superior results in correcting splicing defects and increasing the levels of functional protein in various tissues, including the brain. This makes BPN-15477 a promising candidate for the treatment of genetic disorders associated with splicing defects .
Properties
Molecular Formula |
C12H10ClN5 |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10ClN5/c13-12-17-10-9(3-6-15-10)11(18-12)16-7-8-1-4-14-5-2-8/h1-6H,7H2,(H2,15,16,17,18) |
InChI Key |
JAAXPOGNLKNTBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)Cl)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[5-[7-fluoro-3-(1H-indazol-6-yl)benzotriazol-5-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B10831422.png)
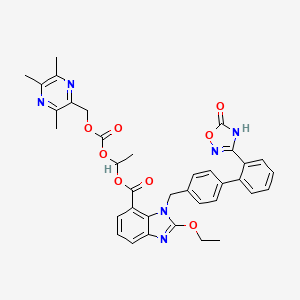
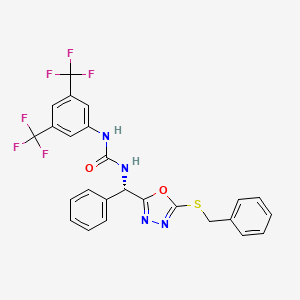
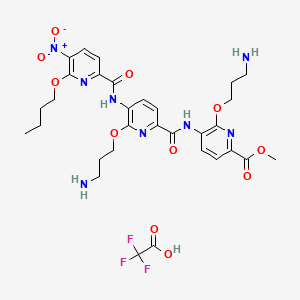
![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-fluoro-5-methylbenzamide](/img/structure/B10831455.png)
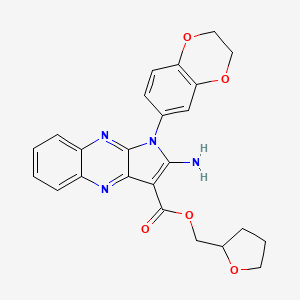
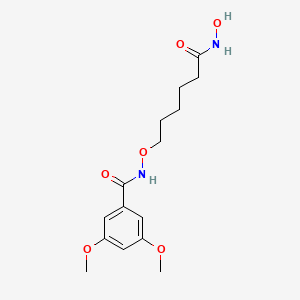
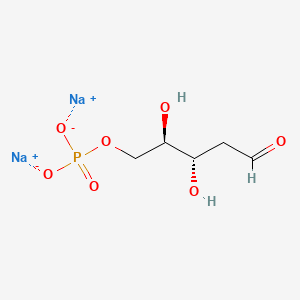
![6-[6-chloro-8-fluoro-4-[(2S)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-7-yl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B10831487.png)
![4-[5-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine](/img/structure/B10831495.png)
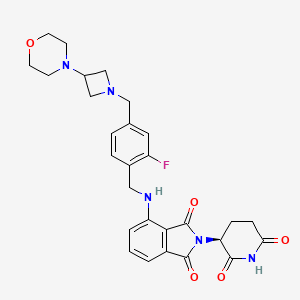

![1-[4-[4-[3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B10831518.png)
![2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyrimidin-2-ylacetamide](/img/structure/B10831525.png)
